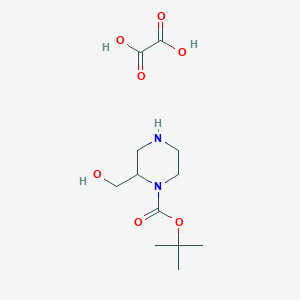

tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate

Description

tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate is a piperazine derivative functionalized with a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. The oxalate salt form enhances crystallinity and stability, making it a valuable intermediate in medicinal chemistry and drug development. Its synthesis typically involves coupling reactions, as evidenced by its use in generating bromobenzoyl derivatives via HATU-mediated amidation in DMF .

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13;3-1(4)2(5)6/h8,11,13H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLWFLJMCHPOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CO.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-42-1 | |

| Record name | 1-Piperazinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Core Reaction Sequence

The synthesis of tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate follows three primary stages:

-

Piperazine Functionalization : Introduction of the tert-butoxycarbonyl (Boc) group at the N1 position.

-

Hydroxymethylation : Regioselective addition of a hydroxymethyl group at the C2 position.

-

Oxalate Salt Formation : Acid-base reaction with oxalic acid to precipitate the final product.

Detailed Preparation Methods

Boc Protection of Piperazine

Reagents :

-

Piperazine derivative (e.g., 2-hydroxymethylpiperazine)

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

Hydroxymethylation at C2 Position

Reagents :

-

Boc-protected piperazine

-

Formaldehyde (37% aqueous) or paraformaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Solvent: Methanol or ethanol

Procedure :

Oxalate Salt Formation

Reagents :

-

tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate

-

Oxalic acid dihydrate (1.1 equiv)

-

Solvent: Ethanol or acetonitrile

Procedure :

-

Dissolve the free base (1.0 equiv) in hot ethanol.

-

Add oxalic acid (1.1 equiv) in ethanol dropwise.

-

Reflux for 1 hour, then cool to 4°C for crystallization.

Alternative Synthetic Routes

One-Pot Boc Protection and Hydroxymethylation

Reagents :

-

Piperazine, Boc anhydride, formaldehyde, NaBH₃CN

-

Solvent: DMF

Procedure :

-

Combine piperazine, Boc anhydride, and formaldehyde in DMF.

-

Add NaBH₃CN and stir at 50°C for 24 hours.

Microwave-Assisted Synthesis

Reagents :

-

Boc-piperazine, paraformaldehyde, NaBH₃CN

-

Solvent: DMSO

Procedure :

-

Irradiate the mixture at 100°C for 1 hour under microwave conditions.

Optimization and Challenges

regioselectivity Control

Oxalate Salt Purity

-

Challenge : Co-precipitation of unreacted oxalic acid.

-

Solution : Recrystallize from ethanol/water (9:1) at pH 3.5–4.0.

Analytical and Purification Data

Chromatographic Conditions

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, Boc CH₃), 3.45–3.60 (m, 8H, piperazine), 4.15 (s, 2H, CH₂OH).

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical Stepwise | 89 | 99.5 | High reproducibility |

| One-Pot | 75 | 98.2 | Reduced reaction time |

| Microwave-Assisted | 68 | 97.8 | Energy efficiency |

Industrial-Scale Considerations

-

Solvent Recovery : Ethanol and DCM are recycled via distillation.

-

Cost Analysis : Boc anhydride accounts for 62% of raw material costs.

Recent Advances (2023–2025)

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary or secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its structural characteristics allow for interactions with biological targets, particularly in the development of drugs aimed at treating neurological disorders and other conditions.

- Neuropharmacology : Research indicates that derivatives of piperazine compounds can modulate neurotransmitter systems, potentially leading to treatments for anxiety and depression. Studies have shown that similar compounds exhibit selective serotonin reuptake inhibition, which is crucial for antidepressant activity .

Synthesis of Bioactive Molecules

tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate is utilized as an intermediate in the synthesis of more complex bioactive molecules. The ability to modify the piperazine structure allows chemists to create derivatives with enhanced pharmacological properties.

- Case Study : In one synthesis route, tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate was reacted with various electrophiles to yield compounds with improved efficacy against specific biological targets .

Immunomodulatory Effects

Emerging research suggests that this compound may have immunomodulatory properties, making it a candidate for further investigation in autoimmune diseases.

- Research Findings : In animal models, compounds derived from piperazine have shown potential in reducing inflammatory responses and modulating immune system activity. For instance, studies demonstrated that certain derivatives could lower IL-6 levels in lupus disease models, indicating their potential utility in treating autoimmune conditions .

Data Tables

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Quinoline-Substituted Piperazine Derivatives

- Synthesis: 40% yield via column chromatography; molecular weight 426.2 g/mol. Stability: Deprotection with TFA/DCM confirms Boc group lability, similar to the target compound .

Carbazole-Functionalized Derivatives

- WK-26 : (2R)-tert-Butyl 4-(3-((1-(3,6-difluoro-9H-carbazol-9-yl)-3-(3-fluoro-9H-carbazol-9-yl)propan-2-yl)oxy)-2-hydroxypropyl)-2-(hydroxymethyl)piperazine-1-carboxylate

Thiazole-Containing Analogues

Stability and Reactivity

- Gastric Fluid Stability: Oxazolidinone derivatives (e.g., compounds 1a/1b) degrade in simulated gastric fluid due to ester hydrolysis . The target compound’s oxalate salt may offer improved stability under acidic conditions, though direct data is lacking.

- Deprotection Efficiency: Boc removal in the target compound requires TFA/DCM, similar to quinoline derivatives . In contrast, hydrochloride salts (e.g., tert-butyl piperazine-1-carboxylate HCl) exhibit alternative deprotection pathways .

Functional Group Impact on Bioactivity

- This group is critical in WK-10 for DNMT1 inhibition .

- Fluorine Substituents : In WK-26, fluorinated carbazoles increase metabolic resistance and cellular uptake .

- Quinoline and Thiazole Moieties: These aromatic systems may intercalate DNA or inhibit kinases, diverging from the target compound’s role as an intermediate .

Biological Activity

tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 204.28 g/mol

- IUPAC Name : this compound

This compound is characterized by a piperazine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neurological pathways.

- Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that piperazine derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that piperazine-based compounds can inhibit bacterial growth and demonstrate activity against various pathogens.

Anticancer Properties

The potential anticancer effects of piperazine derivatives have been explored in several studies. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, this compound is being investigated for its potential in treating neurodegenerative diseases. It may help mitigate neuronal damage caused by oxidative stress.

Case Studies and Research Findings

Several studies have focused on the biological activities of piperazine derivatives:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. |

| Study 2 | Evaluated anticancer properties in vitro, demonstrating reduced viability in breast cancer cell lines with IC values in the micromolar range. |

| Study 3 | Assessed neuroprotective effects using cellular models of oxidative stress, indicating a reduction in reactive oxygen species (ROS) levels. |

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate, and what reaction conditions optimize yield?

- Methodology :

- Coupling reactions : Piperazine derivatives are often synthesized via nucleophilic substitution. For example, tert-butyl piperazine-1-carboxylate can react with hydroxylmethyl-containing electrophiles in polar aprotic solvents (e.g., 1,4-dioxane or DMF) under reflux (110°C) with a base like potassium carbonate .

- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines. Acidic conditions (e.g., HCl in ethyl acetate) can remove the Boc group post-functionalization .

- Oxalate salt formation : The free base can be treated with oxalic acid in a solvent like ethanol to form the oxalate salt, requiring precise stoichiometry and crystallization control .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate?

- 1H/13C NMR : Critical for confirming structure. For example, tert-butyl protons typically resonate at δ ~1.4 ppm, while piperazine CH2 groups appear between δ 3.2–3.8 ppm .

- Mass spectrometry (ESI-MS) : Detects molecular ions (e.g., [M+H]+) and fragmentation patterns to verify molecular weight and functional groups .

- HPLC : Ensures purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm. Mobile phases often combine acetonitrile and water with 0.1% formic acid .

Q. What safety precautions are essential when handling tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate in laboratory settings?

- GHS hazards : Classified as Acute Toxicity (Oral, Category 4; H302). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Keep in a dark, inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .

- Waste disposal : Neutralize with dilute acetic acid before incineration to avoid releasing reactive intermediates .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular structure of tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate, and what software tools are recommended for data refinement?

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .

- Refinement tools : SHELXTL for structure solution (direct methods) and refinement (full-matrix least-squares on F²). WinGX/ORTEP visualizes anisotropic displacement ellipsoids and hydrogen-bonding networks .

- Validation : Check for R-factor convergence (<0.05) and validate geometry using PLATON (e.g., torsional angles, bond-length outliers) .

Q. What strategies address discrepancies in spectroscopic data (e.g., NMR shifts or MS fragmentation patterns) during characterization?

- Cross-validation : Confirm NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT calculations) .

- Isotopic labeling : Use deuterated solvents (CDCl3, DMSO-d6) to eliminate solvent peaks interfering with hydroxylmethyl signals .

- Contamination checks : Perform elemental analysis (C, H, N) to verify purity and rule out salt or solvent adducts in MS .

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate?

- Graph-set analysis : The oxalate anion forms strong O–H···O hydrogen bonds with the piperazine N–H groups (d ≈ 1.8–2.0 Å), creating R₂²(8) motifs .

- Packing motifs : Hydroxymethyl groups participate in C–H···O interactions, stabilizing layered arrangements. Use Mercury (CCDC) to visualize π-stacking or van der Waals contacts .

Q. What methodological considerations optimize synthesis under varying pH or solvent polarity conditions?

- Solvent effects : Polar aprotic solvents (DMF, dioxane) enhance nucleophilicity of piperazine, while protic solvents (ethanol) favor oxalate salt crystallization .

- pH control : Maintain pH 7–8 during coupling to avoid Boc-group cleavage. Use buffers (e.g., NaHCO3) for aqueous workups .

- Catalyst screening : Test Pd/C or Ni catalysts for reductive amination if hydroxylmethyl groups require late-stage introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.